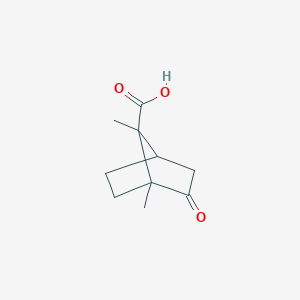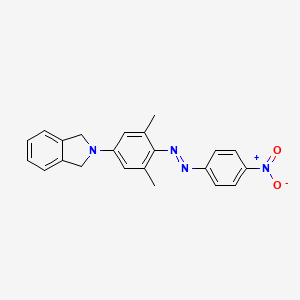
(-)-cis-Isoketopinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-cis-Isoketopinic acid: is a chiral compound with significant importance in organic chemistry. It is known for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and material science. The compound is characterized by its specific configuration, which plays a crucial role in its reactivity and interaction with other molecules.
Vorbereitungsmethoden
The synthesis of (-)-cis-Isoketopinic acid involves several steps, typically starting from naturally occurring compounds. One common synthetic route includes the oxidation of ketopinic acid derivatives under controlled conditions. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide. Industrial production methods may vary, but they generally focus on optimizing yield and purity through advanced techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
(-)-cis-Isoketopinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(-)-cis-Isoketopinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its specific chemical properties.
Wirkmechanismus
The mechanism of action of (-)-cis-Isoketopinic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(-)-cis-Isoketopinic acid can be compared with other similar compounds, such as:
Ketopinic acid: A closely related compound with different stereochemistry.
Isoketopinic acid: Another stereoisomer with distinct properties.
Pinic acid: A related compound with similar functional groups but different overall structure.
The uniqueness of this compound lies in its specific stereochemistry, which imparts unique reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in applications requiring precise control over molecular interactions.
Conclusion
This compound is a versatile and valuable compound in various scientific fields Its unique stereochemistry and reactivity make it a key player in organic synthesis, biological research, and industrial applications
Eigenschaften
CAS-Nummer |
6248-95-9 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-9-4-3-6(5-7(9)11)10(9,2)8(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
LGEPPIZTYFKCQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C1(C)C(=O)O)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)







![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)


![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)

![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
